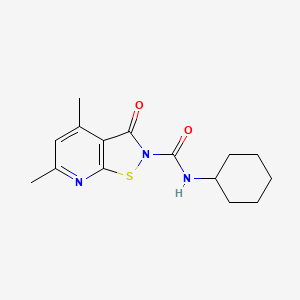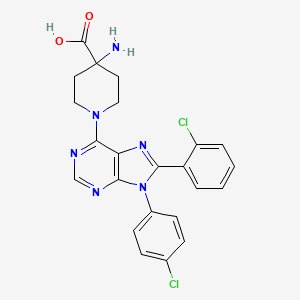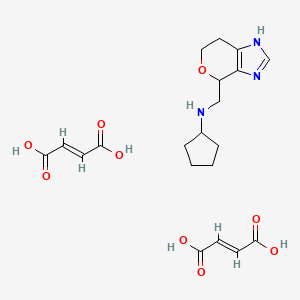
Bis(3-(1-methyl-2-cyclopenta(b)pyrrolidinyl)-1-propyl)terephthalate dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Bis(3-(1-methyl-2-cyclopenta(b)pyrrolidinyl)-1-propyl)terephthalate dihydrochloride” is a complex organic molecule with a terephthalate core. It contains two cyclopentane rings, a propyl group, and a terephthalate moiety.
Structure: The compound’s structure consists of two cyclopentane rings connected by a propyl linker, with terephthalate groups attached to each cyclopentane ring. The dihydrochloride salt form enhances solubility and stability.
Vorbereitungsmethoden
Synthetic Routes: The compound can be synthesized via multistep organic synthesis. One approach involves coupling terephthalic acid with a cyclopentane derivative (e.g., 2-methyl-2-cyclopenten-1-one) using appropriate coupling agents.
Reaction Conditions: The reaction typically occurs under acidic conditions, followed by purification and salt formation (e.g., dihydrochloride).
Industrial Production: Industrial-scale production involves optimizing reaction conditions, scalability, and purification methods.
Analyse Chemischer Reaktionen
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: Products depend on reaction conditions but may include ketones, alcohols, and substituted terephthalates.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying cyclopentane-based reactions.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: Explored for drug development (e.g., antiviral, anticancer properties).
Industry: Potential applications in materials science (e.g., polymers, coatings).
Wirkmechanismus
Targets: The compound likely interacts with cellular receptors or enzymes.
Pathways: It may modulate signaling pathways (e.g., MAPK, PI3K/Akt) or affect gene expression.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Its combination of cyclopentane rings, terephthalate, and propyl linker distinguishes it.
Similar Compounds: Related compounds include terephthalates, cyclopentane derivatives, and other bridged structures.
Eigenschaften
CAS-Nummer |
125503-51-7 |
|---|---|
Molekularformel |
C30H46Cl2N2O4 |
Molekulargewicht |
569.6 g/mol |
IUPAC-Name |
4-O-[3-[(2R,3aS,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]propyl] 1-O-[3-(1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl)propyl] benzene-1,4-dicarboxylate;dihydrochloride |
InChI |
InChI=1S/C30H44N2O4.2ClH/c1-31-25(19-23-7-3-11-27(23)31)9-5-17-35-29(33)21-13-15-22(16-14-21)30(34)36-18-6-10-26-20-24-8-4-12-28(24)32(26)2;;/h13-16,23-28H,3-12,17-20H2,1-2H3;2*1H/t23-,24?,25+,26?,27-,28?;;/m0../s1 |
InChI-Schlüssel |
UPQOOBUDXHJODZ-CQLLOFCBSA-N |
Isomerische SMILES |
CN1[C@H]2CCC[C@H]2C[C@H]1CCCOC(=O)C3=CC=C(C=C3)C(=O)OCCCC4CC5CCCC5N4C.Cl.Cl |
Kanonische SMILES |
CN1C2CCCC2CC1CCCOC(=O)C3=CC=C(C=C3)C(=O)OCCCC4CC5CCCC5N4C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


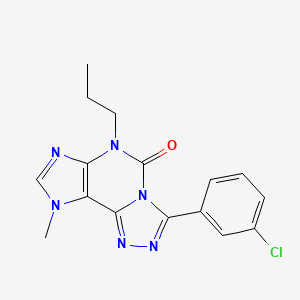

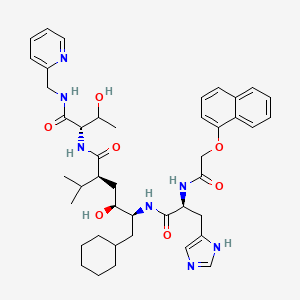
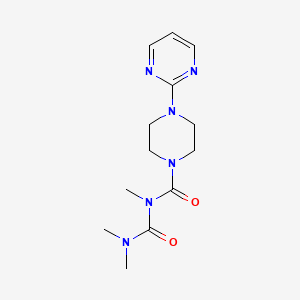


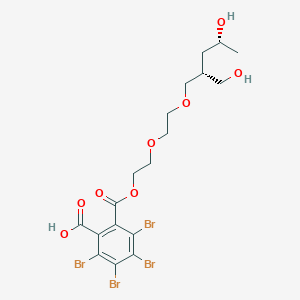
![5-(3-amino-2-methylsulfinyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12768640.png)
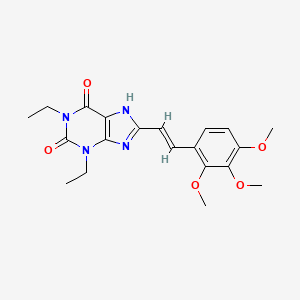
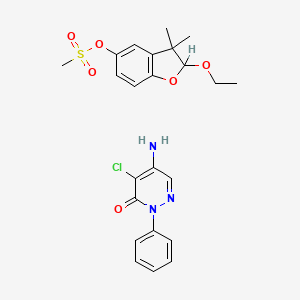
![2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide](/img/structure/B12768684.png)
